![molecular formula C55H102O6 B3148660 [3-十六烷酰氧基-2-[(E)-十八碳-9-烯酰]氧基丙基] (E)-十八碳-9-烯酸酯 CAS No. 65390-75-2](/img/structure/B3148660.png)

[3-十六烷酰氧基-2-[(E)-十八碳-9-烯酰]氧基丙基] (E)-十八碳-9-烯酸酯

描述

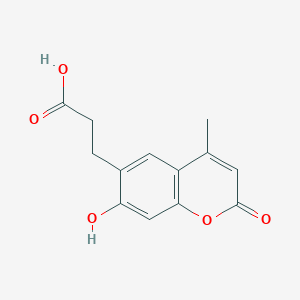

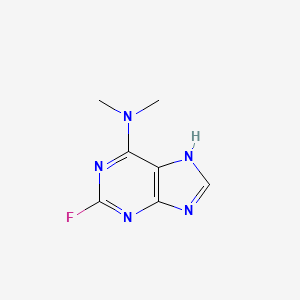

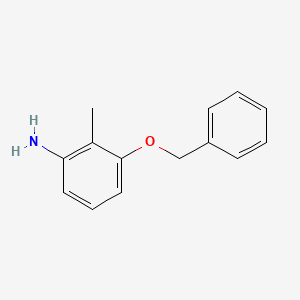

“[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate” is a complex organic compound . It contains a total of 157 atoms, including 96 Hydrogen atoms, 55 Carbon atoms, and 6 Oxygen atoms .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to its large size and the presence of multiple functional groups. It’s likely to have a significant number of rotatable bonds, which could result in a wide range of possible conformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, its solubility would be influenced by the balance between its hydrophobic (due to the long alkyl chains) and hydrophilic (due to the ester groups) regions .科学研究应用

在炎症和代谢综合征中的作用

亚油酸是低密度脂蛋白的一个重要组成部分,它会氧化产生各种衍生物,包括 [3-十六烷酰氧基-2-[(E)-十八碳-9-烯酰]氧基丙基] (E)-十八碳-9-烯酸酯。这些衍生物在调节与代谢过程相关的炎症中起着至关重要的作用,例如动脉粥样硬化和癌症。它们影响肌肉和血管壁的改变、疼痛敏感性和类固醇激素的调节,这对代谢综合征至关重要。它们对细胞粘附分子的调节,特别是通过过氧化物酶体增殖物激活受体途径,对于控制炎症过程和代谢改变至关重要。然而,它们的影响可能是有利的或有害的,这使得很难准确地确定它们在疾病进展中的确切作用。开发新的药理学方法来改变合成或引入合成的衍生物可能有助于有益地调节炎症 (Vangaveti、Jansen、Kennedy 和 Malabu,2016)。

在聚合物和材料科学中的潜力

化合物 [3-十六烷酰氧基-2-[(E)-十八碳-9-烯酰]氧基丙基] (E)-十八碳-9-烯酸酯可能与聚合物科学领域相关,特别是在生产中链长度聚-3-羟基链烷酸酯 (MCL-PHA) 方面。这些可生物降解的聚合物通常由烷烃和烷酸等碳源生产。代谢工程和了解发酵动力学等策略对于增加 PHA 的细胞含量和降低生产成本至关重要,这表明 [3-十六烷酰氧基-2-[(E)-十八碳-9-烯酰]氧基丙基] (E)-十八碳-9-烯酸酯 在提高生物聚合物生产效率方面的潜在应用 (Sun、Ramsay、Guay 和 Ramsay,2007)。

抗氧化和抗炎研究

该化合物的衍生物与各种生物活性有关,例如抗炎、抗癌和镇痛潜力。了解它们与诱导型一氧化氮合酶、环氧合酶-2 和肿瘤生长因子 β 1 等酶的相互作用,以及它们在磷酸肌醇 3-激酶、Akt 和雷帕霉素的机械靶标等途径中的作用,可以为炎症、癌症和神经疾病的治疗提供见解 (Islam 等人,2020)。

生物基溶剂应用

2-甲基恶唑烷 (2-MeOx) 是一种生物基溶剂,已被与己烷进行比较,己烷是用于提取亲脂性天然产物的常用溶剂。2-MeOx 被视为一种对环境和经济都可行的传统石油基溶剂的替代品。探索 [3-十六烷酰氧基-2-[(E)-十八碳-9-烯酰]氧基丙基] (E)-十八碳-9-烯酸酯 在这种情况下溶剂能力和萃取效率,可能会对其在食品和天然产物行业绿色萃取的潜力产生有价值的见解 (Rapinel 等人,2020)。

作用机制

Target of Action

1,2-Dioleoyl-3-palmitoyl-rac-glycerol, also known as [3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate, is a type of triacylglycerol . Triacylglycerols are primarily targeted at the air/water interfaces in the alveoli .

Mode of Action

The compound reduces interfacial tension at the air/water interfaces in the alveoli . This action prevents the tension from pulling the alveolar membranes inwards, which would otherwise lead to the collapse of the alveoli and result in respiratory distress .

Biochemical Pathways

It is known that the compound plays a role in the regulation ofnecroptosis , an inflammatory cell death process . Necroptosis involves rapid plasma membrane permeabilization, leading to the release of cell contents and exposure of endogenous molecules, such as damage-associated molecular patterns (DAMPs) .

Pharmacokinetics

It is known that the compound is supplied as a solution in methyl acetate . It is slightly soluble in chloroform and methanol , which may influence its bioavailability.

Result of Action

The primary result of the action of 1,2-Dioleoyl-3-palmitoyl-rac-glycerol is the prevention of alveolar collapse, thereby averting respiratory distress . In addition, the compound’s involvement in necroptosis regulation could have implications for cellular health and inflammatory responses .

Action Environment

The action of 1,2-Dioleoyl-3-palmitoyl-rac-glycerol can be influenced by various environmental factors. For instance, the compound has been found in a variety of vegetable oils, including poppy seed, hazelnut, maize, and olive oils . It has also been shown to reduce scald development on apples when applied immediately following harvest and assessed after six months of storage . These findings suggest that the compound’s action, efficacy, and stability may be affected by its surrounding environment.

属性

IUPAC Name |

[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25+,28-26+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFISYPWOVQNHLS-NBHCHVEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H102O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the phase behavior of OOP when mixed with other TAGs like 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) and 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO)?

A1: Studies using differential scanning calorimetry and X-ray diffraction revealed distinct phase behaviors depending on the TAG mixture:

- PPO/OOP Mixtures: Similar to OOP/OPO, these mixtures also formed metastable MC crystals that eventually transitioned to eutectic mixtures after prolonged incubation. []

- PPO/OPO Mixtures: In contrast to the previous two combinations, PPO/OPO mixtures displayed eutectic behavior without the formation of MC crystals. []

Q2: What factors contribute to the observed differences in phase behavior between OOP-containing mixtures and mixtures like POP/OPO or POP/PPO?

A2: The distinct phase behaviors, particularly the metastability of MC crystals in OOP-containing mixtures compared to the stable MC crystals in POP/OPO and POP/PPO, are likely attributed to specific molecular interactions. These interactions are influenced by:

- Glycerol Group Structure: The arrangement of fatty acid chains around the glycerol backbone significantly impacts intermolecular interactions. []

- Fatty Acid Chain Interactions: The length and saturation of fatty acid chains play a crucial role in determining packing arrangements and crystal stability. []

- Polymorphism of Component TAGs: The ability of individual TAGs to exist in different crystal forms further contributes to the complexity of phase behavior in mixtures. []

Q3: Can 1,2-Dioleoyl-3-palmitoyl-rac-glycerol be separated into its enantiomers, and what specific structural features are important for this separation?

A: Yes, successful enantiomeric separation of 1,2-Dioleoyl-3-palmitoyl-rac-glycerol has been achieved using a recycle high-performance liquid chromatography (HPLC) system equipped with a cellulose tris-(3,5-dimethylphenylcarbamate) chiral column. [] This separation method suggests that the presence of both a palmitic acid moiety and an unsaturated fatty acid (like oleic acid) at the sn-1 or sn-3 positions of the glycerol backbone are crucial for effective chiral recognition by the stationary phase. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B3148602.png)